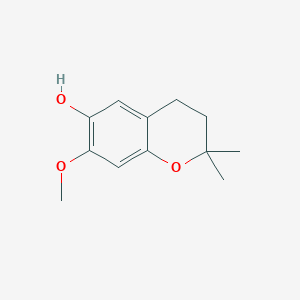

Dimethylmethoxy chromanol

Descripción general

Descripción

Dimethylmethoxy chromanol (DMC) is a synthetically created potent skin care ingredient and antioxidant . It was purposely made to be structurally similar to vitamin E, even though it expands on that vitamin’s protective abilities . DMC is also often referred to by its trade name, Lipochroman-6 .

Synthesis Analysis

DMC is synthesized to have a minimum assay of 98% . The synthesis process involves the use of solvents such as 2-Propanol, Toluene, and tert-Butyl Methyl Ether .Molecular Structure Analysis

The molecular formula of DMC is C12H16O3 . It has an average mass of 208.254 Da and a monoisotopic mass of 208.109940 Da .Chemical Reactions Analysis

DMC is known for its potent antioxidant properties . It’s known for not only protecting against reactive oxygen species (ROS) but also against reactive nitrogen species (RNS) . These are reactive molecules that cause damage to cells and tissues and are responsible for several mechanisms which trigger skin aging .Physical And Chemical Properties Analysis

DMC appears as a light yellow to brown powder . It has a predicted density of 1.106±0.06 g/cm3 and a predicted boiling point of 329.0±42.0 °C .Aplicaciones Científicas De Investigación

Antioxidant Properties and Skin Protection

Dimethylmethoxy chromanol exhibits significant antioxidant properties. A study by Nonell et al. (2013) highlighted its ability to quench singlet oxygen, a non-radical reactive oxygen species involved in photooxidation processes like skin aging and photocarcinogenesis. This property makes it a potent ingredient in cosmetic and pharmaceutical formulations, particularly for skin protection. The study demonstrated a significant reduction in singlet oxygen lifetime and emission intensity when ex vivo porcine skin samples were treated with dimethylmethoxy chromanol (Nonell, García-Díaz, Viladot, & Delgado, 2013).

Photoprotective Effect in Sunscreens

Carla Souza and P. M. Campos (2017) conducted a study focusing on the photoprotective effect of sunscreen containing antioxidants including dimethylmethoxy chromanol. The research aimed to evaluate if the addition of antioxidants to broad-spectrum sunscreen formulations enhances their photoprotective effect in real-use conditions. The study showed that antioxidant supplementation significantly improved skin pigmentation, collagen degradation in the dermis, and skin net elasticity after 84 days of treatment compared to sunscreen alone (Souza & Campos, 2017).

Mecanismo De Acción

DMC works by inhibiting peroxynitrite-induced lipid peroxidation, effectively preventing skin cell damage induced by peroxynitrite and nitric oxide formation . It also seems to bind or interfere with several molecular targets and pathways, including 5-lipoxygenase, nuclear receptors, and the nuclear-factor “kappa-light-chain-enhancer” of activated B-cells (NFκB) pathway .

Safety and Hazards

Direcciones Futuras

DMC is a bioinspired antioxidant, analog to γ–tocopherol, that confers triple protection from reactive species (ROS, RNS, RCS) and may aid in detoxification . It has been found to have much higher antioxidative power than most antioxidants . This makes it a promising ingredient for future skincare products, particularly those aimed at anti-aging and skin protection .

Propiedades

IUPAC Name |

7-methoxy-2,2-dimethyl-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2)5-4-8-6-9(13)11(14-3)7-10(8)15-12/h6-7,13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPHIHWXMBYJAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC(=C(C=C2O1)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethylmethoxy chromanol | |

CAS RN |

83923-51-7 | |

| Record name | Dimethylmethoxy chromanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083923517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYLMETHOXY CHROMANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBH432G01F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

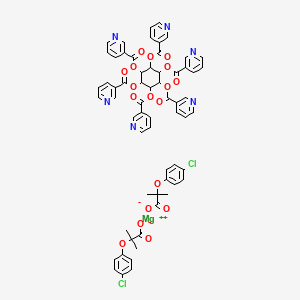

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

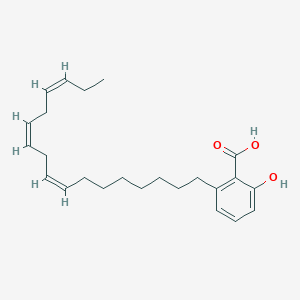

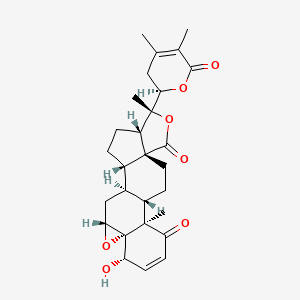

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'H-5alpha-Androst-2-eno[3,2-b]indol-17beta-ol](/img/structure/B1248391.png)

![[(1S,14R,17S,23R,24R,25S)-19,22,24-triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B1248396.png)

![methyl (1R,9R,10S,11R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B1248397.png)

![4-[4-(Methoxycarbonyl)-1-butenyl]-3,5-dihydroxybenzoic acid](/img/structure/B1248408.png)